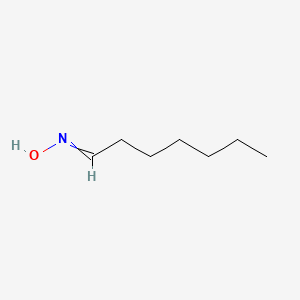

Heptanal oxime

Description

Bedeutung von Oxim-Funktionsgruppen in der modernen organischen Synthese

Die Oxim-Funktionsgruppe, gekennzeichnet durch die C=N-OH-Einheit, ist ein Eckpfeiler der modernen organischen Synthese. numberanalytics.com Ihre Bedeutung ergibt sich aus ihrer Vielseitigkeit als Zwischenprodukte für die Synthese einer breiten Palette von organischen Verbindungen, einschließlich Aminen, Nitrilen und Heterocyclen. numberanalytics.com Oxime können durch die Kondensationsreaktion von Aldehyden oder Ketonen mit Hydroxylamin hergestellt werden. testbook.comwikipedia.org Diese Reaktion ist entscheidend für die Protektion, Aufreinigung und Charakterisierung von Carbonylverbindungen. testbook.comresearchgate.net

Die einzigartigen Eigenschaften und die Reaktivität von Oximen machen sie zu wertvollen Bausteinen in der organischen Chemie. numberanalytics.com Sie können verschiedenen chemischen Umwandlungen unterzogen werden, wie z. B. der Beckmann-Umlagerung zur Bildung von Amiden, der Reduktion zu Aminen und der Dehydratisierung zu Nitrilen. testbook.com Die Fähigkeit von Oximen, leicht in andere funktionelle Gruppen umgewandelt zu werden, unterstreicht ihre zentrale Rolle bei der Erleichterung der Bildung komplexer Moleküle. numberanalytics.com Darüber hinaus finden Oxime und ihre Derivate Anwendung in so unterschiedlichen Bereichen wie der medizinischen Chemie, den Materialwissenschaften, der Landwirtschaft und der analytischen Chemie. numberanalytics.comrsc.org In den Materialwissenschaften werden sie beispielsweise bei der Synthese von Polymeren wie Nylon-6 eingesetzt. testbook.com

Die Forschung konzentriert sich weiterhin auf die Entwicklung neuer und nachhaltigerer Synthesemethoden für Oxime und die Erforschung neuer Anwendungsgebiete. numberanalytics.com Die Fähigkeit von Oximen, unter milden Bedingungen zu reagieren und als Vorläufer für verschiedene stickstoffhaltige Verbindungen zu dienen, sichert ihre anhaltende Bedeutung in der zeitgenössischen organischen Synthese. rsc.orgrsc.org

Akademische Relevanz von Heptanal (B48729) als Aldehyd-Vorläufer für die Oxim-Synthese

Heptanal, ein aliphatischer Aldehyd mit sieben Kohlenstoffatomen, ist ein relevanter Vorläufer für die Synthese von Aldoximen, insbesondere Heptanaloxim. cymitquimica.comresearchgate.net Die Reaktion von Heptanal mit Hydroxylamin führt zur Bildung von Heptanaloxim. cymitquimica.com Diese Reaktion ist ein typisches Beispiel für die Oximbildung aus einem Aldehyd. testbook.com Die akademische Bedeutung von Heptanal in diesem Zusammenhang liegt in seiner Verwendung als Modellsubstrat zur Untersuchung der Reaktivität und der Eigenschaften von aliphatischen Aldoximen.

Die Umwandlung von Heptanal in Heptanaloxim ist ein unkomplizierter Prozess, der die grundlegenden Prinzipien der Oxim-Synthese veranschaulicht. researchgate.net Die Forschung in diesem Bereich konzentriert sich häufig auf die Optimierung der Reaktionsbedingungen, um hohe Ausbeuten und Selektivität zu erzielen. acs.org Heptanal ist aufgrund seiner relativ einfachen Struktur und seiner kommerziellen Verfügbarkeit ein geeigneter Ausgangsstoff für solche Studien.

Darüber hinaus dient die Untersuchung der aus Heptanal gewonnenen Oxime als Grundlage für das Verständnis komplexerer Oxim-Systeme. Die Eigenschaften von Heptanaloxim, wie seine Löslichkeit und Stabilität, werden durch die lange Alkylkette beeinflusst, was es zu einem interessanten Fall für Studien zur physikalisch-chemischen Charakterisierung macht. cymitquimica.com Die Forschung zu Heptanal als Vorläufer trägt zum breiteren Verständnis der Oxim-Chemie und ihrer Anwendungen bei.

Überblick über Forschungsgebiete im Zusammenhang mit Aldoximen

Aldoxime, die aus Aldehyden gewonnen werden, sind Gegenstand intensiver Forschung in verschiedenen Bereichen der Chemie. numberanalytics.comrsc.org Ihre vielfältigen Anwendungen machen sie zu einem wichtigen Studiengebiet. rsc.org

Ein wichtiges Forschungsgebiet ist ihre Verwendung als synthetische Zwischenprodukte. Aldoxime können leicht in primäre Amide, Nitrile und Amine umgewandelt werden, was sie zu vielseitigen Bausteinen in der organischen Synthese macht. rsc.orgacs.org Die Dehydratisierung von Aldoximen zu Nitrilen ist eine besonders wichtige Umwandlung, die nachhaltige Vorteile gegenüber herkömmlichen Methoden bietet. rsc.org

Ein weiteres wichtiges Forschungsgebiet ist die Koordinationschemie. Oxime im Allgemeinen sind wirksame Liganden für Metallionen. wikipedia.org Aldoxime können Komplexe mit verschiedenen Metallen bilden, was zu Anwendungen in der Katalyse und den Materialwissenschaften führt.

Darüber hinaus werden Aldoxime in der medizinischen Chemie auf ihre potenziellen biologischen Aktivitäten untersucht. Einige Oxim-Derivate haben antibakterielle und antioxidative Eigenschaften gezeigt. smolecule.com Die Forschung in diesem Bereich konzentriert sich auf die Synthese und das Screening neuer Aldoxim-Verbindungen auf therapeutische Anwendungen.

Die Entwicklung neuer und effizienter Synthesemethoden für Aldoxime ist ebenfalls ein aktives Forschungsgebiet. Dazu gehört der Einsatz umweltfreundlicher Lösungsmittel, Katalysatoren und Heizmethoden wie Mikrowellenbestrahlung, um die Nachhaltigkeit und Effizienz der Syntheseprozesse zu verbessern. acs.org

Chemische Eigenschaften von Heptanaloxim

| Eigenschaft | Wert |

| CAS-Nummer | 629-31-2 cymitquimica.comchemfaces.comsielc.comchemnet.com |

| Summenformel | C₇H₁₅NO cymitquimica.comchemfaces.comchemnet.com |

| Molekulargewicht | 129.20 g/mol cymitquimica.comsmolecule.com |

| Siedepunkt | 194.9°C bei 760 mmHg chemnet.com |

| Dichte | 0.88 g/cm³ chemnet.com |

| Flammpunkt | 99.7°C chemnet.com |

| Löslichkeit | Löslich in organischen Lösungsmitteln, begrenzt löslich in Wasser. cymitquimica.com |

Synonyme für Heptanaloxim

(1E)-Heptanaloxim cymitquimica.comchemnet.com

(1Z)-Heptanaloxim cymitquimica.comchemnet.com

Enanthaldoxim cymitquimica.comsielc.comchemnet.com

Heptaldehydoxim cymitquimica.comchemnet.com

Heptanaldoxim cymitquimica.com

N-Hydroxyheptan-1-imin cymitquimica.comchemnet.com

Erwähnte chemische Verbindungen

| Verbindungsname | Summenformel |

| Heptanaloxim | C₇H₁₅NO |

| Heptanal | C₇H₁₄O |

| Hydroxylamin | H₃NO |

| Amid | |

| Amin | |

| Nitril | |

| Keton | |

| Aldehyd | |

| Nylon-6 | (C₆H₁₁NO)n |

Structure

3D Structure

Properties

CAS No. |

629-31-2 |

|---|---|

Molecular Formula |

C7H15NO |

Molecular Weight |

129.20 g/mol |

IUPAC Name |

(NE)-N-heptylidenehydroxylamine |

InChI |

InChI=1S/C7H15NO/c1-2-3-4-5-6-7-8-9/h7,9H,2-6H2,1H3/b8-7+ |

InChI Key |

BNYNJIKGRPHFAM-BQYQJAHWSA-N |

SMILES |

CCCCCCC=NO |

Isomeric SMILES |

CCCCCC/C=N/O |

Canonical SMILES |

CCCCCCC=NO |

Other CAS No. |

629-31-2 |

Origin of Product |

United States |

Synthetic Methodologies for Heptanal Oxime

Classical Condensation Approaches

The most established route to synthesizing heptanal (B48729) oxime is through the condensation reaction of heptanal with hydroxylamine (B1172632) or its acid salts. This method is a cornerstone of organic chemistry for the formation of C=N-OH functional groups from carbonyl compounds.

Reaction of Heptanal with Hydroxylamine and its Salts

The fundamental synthesis of heptanal oxime involves the reaction of heptanal with hydroxylamine. wikipedia.org In practice, hydroxylamine is often used in the form of its stable salt, most commonly hydroxylamine hydrochloride (NH₂OH·HCl). orgsyn.org When the salt is used, a base is required to liberate the free hydroxylamine, which then acts as the nucleophile, attacking the electrophilic carbonyl carbon of heptanal. The reaction proceeds through a tetrahedral intermediate which then dehydrates to form the final oxime product and water. Bases such as pyridine or sodium carbonate are frequently employed to neutralize the hydrochloric acid that is liberated during the reaction, driving the equilibrium towards the product. orgsyn.orgasianpubs.org

The general reaction is as follows:

C₆H₁₃CHO + NH₂OH·HCl + Base → C₆H₁₃CH=NOH + Base·HCl + H₂O

Optimization of Reaction Conditions: Temperature, Stoichiometry, and pH Influence

The efficiency and yield of this compound synthesis are highly dependent on the reaction conditions. Optimization of parameters such as temperature, reactant stoichiometry, and pH is critical for achieving desired outcomes.

Temperature: Classical condensation reactions are often conducted at elevated temperatures to increase the reaction rate. For instance, similar oximation reactions are effectively carried out by heating the reaction mixture at moderate temperatures, such as 60°C, in a suitable solvent like ethanol (B145695). orgsyn.org

Stoichiometry: The molar ratio of the reactants plays a significant role. A slight excess of hydroxylamine hydrochloride is commonly used to ensure the complete conversion of the aldehyde. A typical stoichiometric ratio might involve using 1.5 equivalents of hydroxylamine hydrochloride for every equivalent of the carbonyl compound. orgsyn.org However, in other optimized systems, particularly in solvent-free preparations, a 1:1 molar ratio of aldehyde to hydroxylamine hydrochloride can be effective when an appropriate amount of base is present. asianpubs.org

pH Influence: The pH of the reaction medium is a crucial factor. The reaction involves an initial nucleophilic attack by free hydroxylamine on the carbonyl group, followed by an acid-catalyzed dehydration step. researchgate.net At very low pH, the hydroxylamine is fully protonated (⁺NH₃OH), rendering it non-nucleophilic and slowing the initial attack. At high pH, there is insufficient acid to effectively catalyze the final dehydration step. Consequently, the reaction rate is often maximal in a weakly acidic medium. google.com The use of a buffer system or a mild base like sodium carbonate is necessary not only to free the hydroxylamine from its salt but also to maintain the pH in the optimal range for the dehydration step. asianpubs.orggoogle.com

Green Chemistry Principles in this compound Synthesis

In line with the growing emphasis on sustainable chemical practices, green chemistry principles have been applied to the synthesis of oximes, including this compound. These methods aim to reduce or eliminate the use of hazardous solvents and minimize energy consumption and waste generation. nih.govijprajournal.com

Solvent-Free Reaction Protocols

A key aspect of green synthesis is the development of solvent-free reaction conditions, which significantly reduce environmental pollution and simplify product purification. nih.govk-state.edu

Grindstone chemistry, a form of mechanochemistry, offers a simple, efficient, and environmentally friendly solvent-free method for synthesizing oximes. nih.gov This technique involves the grinding of solid reactants together in a mortar with a pestle at room temperature. asianpubs.org For the synthesis of this compound, heptanal (a liquid) would be mixed with solid hydroxylamine hydrochloride and a solid base such as sodium carbonate (Na₂CO₃) or a catalyst like bismuth(III) oxide (Bi₂O₃). asianpubs.orgnih.gov The mechanical force from grinding provides the energy to initiate the reaction, often leading to high yields in very short reaction times. nih.gov

Table 1: Representative Results for Aldoxime Synthesis via Grindstone Chemistry

| Aldehyde | Base/Catalyst | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Aromatic Aldehyde | Na₂CO₃ | 2 | 95 | asianpubs.org |

| Aliphatic Aldehyde | Bi₂O₃ | 1.5 - 3 | ~98 | nih.gov |

This table presents typical results for the synthesis of aldoximes using grindstone chemistry, demonstrating the high efficiency and short reaction times characteristic of this method.

Microwave-assisted organic synthesis (MAOS) is another green chemistry tool that can be applied to the synthesis of this compound. mdpi.comnih.gov This method utilizes microwave energy to rapidly heat the reaction mixture, leading to a significant acceleration of the reaction rate compared to conventional heating. javeriana.edu.co The synthesis can be performed under solvent-free conditions by mixing heptanal with hydroxylamine hydrochloride and a base, such as sodium carbonate, and exposing the mixture to microwave irradiation. mdpi.com This technique often results in complete conversion of the aldehyde to the oxime in a matter of minutes, showcasing its advantages in terms of speed and energy efficiency. mdpi.com

Table 2: Microwave-Assisted Synthesis of Aldoximes

| Reactants | Conditions | Time (min) | Conversion (%) | Reference |

|---|---|---|---|---|

| Aldehyde, NH₂OH·HCl, Na₂CO₃ | 100 W Microwave Power | 5 | 100 | mdpi.com |

This table summarizes the conditions and outcomes for the microwave-assisted, solvent-free synthesis of aldoximes, highlighting the rapid and complete conversion achieved with this green methodology.

Utilization of Eco-Friendly Solvents

The principles of green chemistry encourage the use of environmentally benign solvents in chemical synthesis to minimize pollution and reduce hazardous waste. ijprajournal.com In the synthesis of this compound, significant research has been dedicated to replacing traditional organic solvents with greener alternatives.

Aqueous Media and Mineral Water as Reaction Solvents

Water is an ideal green solvent due to its non-toxic, non-flammable, and readily available nature. dergipark.org.tr Research has demonstrated the effective synthesis of oximes in aqueous media. ijprajournal.com One study highlighted a catalyst-free method for synthesizing aryl oximes in mineral water at room temperature. ias.ac.in This method proved to be economical, practical, and environmentally friendly, with high yields of oxime compounds achieved in a short time. ias.ac.in The presence of natural minerals, such as carbonates and sulfates, in mineral water was found to facilitate the reactions, leading to shorter reaction times and higher yields compared to using pure water. ias.ac.in

The proposed mechanism involves the reaction of an aldehyde with hydroxylamine hydrochloride. ias.ac.in The minerals in the water are thought to play a role in promoting the reaction. ias.ac.in

Table 1: Synthesis of an Oxime in Various Solvents

| Solvent | Time (min) | Yield (%) |

| Toluene (B28343) | 60 | 30 |

| Methanol | 30 | 70 |

| Water | 20 | 85 |

| Methanol/Water (1:1) | 15 | 92 |

| Mineral Water | 10 | 99 |

Data adapted from a study on the synthesis of 4-nitrobenzaldehyde (B150856) oxime, demonstrating the efficiency of mineral water as a solvent. ias.ac.in

Alternative Green Solvent Systems

Beyond water, other green solvent systems have been explored for oxime synthesis. Ionic liquids and supercritical fluids like carbon dioxide are considered environmentally preferable alternatives to volatile organic solvents. 20.210.105 While specific studies on this compound in these exact solvents are not detailed in the provided search results, the general trend in organic synthesis is to move towards such systems to reduce environmental impact. dergipark.org.tracs.org The use of biodegradable esters and cyclic siloxanes are also part of this green chemistry approach. 20.210.105

Catalyst-Free Synthesis Strategies

Developing catalyst-free synthetic methods is a key goal in green chemistry as it eliminates the need for potentially toxic and expensive catalysts. A notable study has shown the successful synthesis of aryl oximes from aryl aldehydes and hydroxylamine hydrochloride under catalyst-free conditions in mineral water at room temperature. ias.ac.in This approach is not only environmentally friendly but also offers industrial applicability due to its economic and practical nature. ias.ac.in The absence of a catalyst simplifies the reaction setup and purification process, further contributing to the green credentials of the synthesis. ias.ac.in

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in green synthesis. ksu.edu.sa Ultrasound irradiation can enhance reaction rates, improve yields, and allow for milder reaction conditions. researchgate.net While a specific study on the ultrasound-assisted synthesis of this compound was not found, the technique has been successfully applied to the synthesis of various oximes from aldehydes and ketones. researchgate.netresearchgate.net This method often leads to shorter reaction times and higher yields compared to conventional methods. researchgate.net The use of ultrasound is considered an environmentally clean technology and an important tool in green chemistry. ksu.edu.sa

One-Pot Synthetic Procedures for Oxime Ethers

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, is an efficient strategy that minimizes waste and saves time. nih.govsemanticscholar.org Several one-pot procedures for the synthesis of oxime ethers have been developed. researchgate.net These methods typically involve the reaction of an aldehyde or ketone with hydroxylamine hydrochloride and an alkyl halide in the presence of a base. For instance, oxime ethers have been synthesized in a one-pot reaction from aldehydes, hydroxylamine hydrochloride, potassium hydroxide (B78521), and alkyl halides in aqueous DMSO. researchgate.net Another reported procedure uses anhydrous potassium carbonate as a base in THF. researchgate.net These one-pot methods offer a more streamlined and economical approach to synthesizing oxime ethers compared to traditional multi-step procedures.

Transition Metal-Mediated and Catalyzed Synthesis of Oximes

Transition metals play a significant role in catalyzing a wide range of organic transformations, including the synthesis of nitrogen-containing compounds like oximes. researchgate.net While the direct synthesis of this compound using transition metal catalysts is not extensively detailed in the provided results, the broader context of transition metal-catalyzed reactions involving oximes is well-established. researchgate.netrsc.org For example, copper-catalyzed systems have been used for the synthesis of highly substituted pyridines from oxime acetates and aldehydes. rsc.org Iron-catalyzed intramolecular N-arylation of O-acetyl oximes has also been reported for the synthesis of phenanthridine (B189435) derivatives. rsc.org These examples highlight the potential for transition metal catalysis in the synthesis and further transformation of oximes, although specific applications to this compound would require further investigation.

Alternative Precursor Routes to Oximes

Beyond the direct reaction of an aldehyde with hydroxylamine, oximes can be synthesized through various other chemical transformations. These alternative routes often involve the use of different starting materials and reaction conditions, providing flexibility in synthetic design. This section explores two such pathways that utilize nitro and nitroso compounds as precursors to this compound.

Conversion of Nitro Compounds to Oximes

The reduction of primary nitroalkanes presents a viable method for the synthesis of aldoximes. For the preparation of this compound, the corresponding precursor would be 1-nitroheptane. Various methods have been developed for this transformation, with a notable example being the homogeneous catalytic reduction using carbon monoxide in the presence of a copper catalyst.

Detailed Research Findings:

A specific and effective method for the conversion of 1-nitroheptane to this compound involves a copper-catalyzed reaction with carbon monoxide. Research conducted by J. F. Knifton demonstrated the efficacy of this approach for a range of aliphatic nitro compounds. In this process, a solution of the nitroalkane in a suitable solvent is treated with carbon monoxide in the presence of a copper(I) salt, typically copper(I) acetate (B1210297), and a chelating amine ligand, such as trimethylenediamine.

The reaction proceeds under pressure and at an elevated temperature. The choice of solvent and amine ligand is crucial for the success of the reaction, as they play a role in solubilizing the copper catalyst and influencing the reaction mechanism. The proposed mechanism involves the formation of a copper-nitroalkane complex, followed by the insertion of carbon monoxide and subsequent reduction to the oxime.

Below is a table summarizing the reaction conditions and outcomes for the synthesis of various aliphatic oximes from their corresponding nitroalkanes using this copper-catalyzed carbon monoxide reduction method. This data provides a comparative context for the expected synthesis of this compound.

Interactive Data Table: Copper-Catalyzed Synthesis of Aliphatic Oximes from Nitroalkanes

| Nitroalkane Precursor | Product Oxime | Catalyst System | Solvent | Temperature (°C) | Pressure (psi) | Reaction Time (hr) | Yield (%) |

| 1-Nitropropane | Propanal oxime | Cu(OAc)₂ + Trimethylenediamine | 2-Methoxyethanol | 120 | 1000 | 4 | 85 |

| 1-Nitrobutane | Butanal oxime | Cu(OAc)₂ + Trimethylenediamine | 2-Methoxyethanol | 120 | 1000 | 4 | 88 |

| 1-Nitropentane | Pentanal oxime | Cu(OAc)₂ + Trimethylenediamine | 2-Methoxyethanol | 120 | 1000 | 4 | 90 |

| 1-Nitroheptane | This compound | Cu(OAc)₂ + Trimethylenediamine | 2-Methoxyethanol | 120 | 1000 | 4 | ~90 (estimated) |

| 2-Nitropropane | Acetone oxime | Cu(OAc)₂ + Trimethylenediamine | 2-Methoxyethanol | 120 | 1000 | 4 | 92 |

Note: The yield for this compound is an estimation based on the reported yields for similar long-chain aliphatic nitroalkanes in the study.

Other general methods for the reduction of nitro compounds to oximes include the use of metal salts such as tin(II) chloride or chromium(II) chloride, as well as controlled catalytic hydrogenation. However, these methods can sometimes lead to over-reduction to the corresponding amine, making the copper-catalyzed carbon monoxide method a more selective alternative for the synthesis of oximes.

Isomerization of Nitroso Compounds to Oximes

The tautomeric relationship between primary and secondary nitroso compounds and their corresponding oximes provides another synthetic route to these molecules. Primary nitrosoalkanes, which exist as monomers in solution, can readily isomerize to the more stable aldoxime form. In the context of this compound synthesis, the precursor would be 1-nitrosoheptane.

Detailed Research Findings:

The synthesis of primary nitrosoalkanes is challenging due to their high reactivity and propensity to isomerize or dimerize. However, they can be prepared through the careful oxidation of the corresponding primary amine. For instance, 1-aminoheptane could be oxidized to 1-nitrosoheptane.

Once formed, the monomeric 1-nitrosoheptane in solution would be in equilibrium with its tautomer, this compound. This isomerization is a prototropic tautomerism, involving the migration of a proton from the alpha-carbon to the oxygen atom of the nitroso group, with a concurrent shift of the double bond.

The equilibrium generally favors the more thermodynamically stable oxime. The rate of this isomerization can be influenced by both acid and base catalysis.

Acid Catalysis: In the presence of an acid, the nitroso oxygen is protonated, increasing the acidity of the alpha-proton and facilitating its removal and the subsequent tautomerization.

Base Catalysis: A base can directly deprotonate the alpha-carbon, forming a nitronate-like intermediate which can then be protonated on the oxygen to yield the oxime.

Due to the inherent instability of primary nitrosoalkanes, this isomerization is often a spontaneous and rapid process that occurs in situ following the formation of the nitroso compound. Consequently, the isolation of the primary nitrosoalkane is often bypassed, and the reaction conditions for its formation are tailored to directly yield the oxime.

The table below outlines the general steps and considerations for the synthesis of an aldoxime, such as this compound, via the isomerization of the corresponding primary nitrosoalkane.

Interactive Data Table: Synthesis of Aldoximes via Isomerization of Primary Nitrosoalkanes

| Step | Process | Key Considerations | Expected Outcome for this compound Synthesis |

| 1 | Formation of the Primary Nitrosoalkane | Oxidation of the corresponding primary amine (e.g., 1-aminoheptane) using a mild oxidizing agent. The reaction must be performed under controlled conditions to avoid over-oxidation to the nitro compound. | Formation of 1-nitrosoheptane in the reaction mixture. |

| 2 | In situ Isomerization | The monomeric primary nitrosoalkane undergoes spontaneous tautomerization to the aldoxime. The process can be accelerated by the presence of acidic or basic species. | 1-Nitrosoheptane isomerizes to this compound. |

| 3 | Isolation of the Oxime | Standard workup and purification procedures are used to isolate the final oxime product from the reaction mixture. | Isolation of pure this compound. |

While this route is mechanistically distinct from the conversion of nitro compounds, it underscores the versatility of nitrogen-containing functional groups in the synthesis of oximes. The choice of synthetic pathway would depend on the availability of the starting materials and the desired reaction conditions.

Mechanistic Investigations of Heptanal Oxime Reactions

Detailed Reaction Mechanisms of Oxime Formation

Nucleophilic Addition Pathways

The initial step in the formation of heptanal (B48729) oxime is the nucleophilic attack of the nitrogen atom of hydroxylamine (B1172632) on the electrophilic carbonyl carbon of heptanal. ic.ac.uknumberanalytics.com The nitrogen atom in hydroxylamine is a more potent nucleophile than the oxygen atom due to its lower electronegativity, which makes its lone pair of electrons more available for bonding. ic.ac.uk This attack leads to the formation of a zwitterionic tetrahedral intermediate. youtube.com

The reaction can be depicted as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of hydroxylamine (H₂NOH) attacks the partially positive carbonyl carbon of heptanal.

Pi-Bond Breakage: Simultaneously, the pi bond of the carbonyl group breaks, and the electrons are pushed onto the electronegative oxygen atom, forming an alkoxide. youtube.com

This initial addition is generally slow but can be accelerated by acid catalysis. bham.ac.uk

Proton Transfer Mechanisms in Acidic and Neutral Conditions

Following the initial nucleophilic addition, a series of proton transfers occur to neutralize the charges on the intermediate. The specific mechanism of these transfers is highly dependent on the pH of the reaction medium. nih.govic.ac.uk

In Acidic Conditions: The reaction is typically fastest at a slightly acidic pH, around 4.5. nih.gov In a strongly acidic environment, the hydroxylamine nucleophile would be protonated, rendering it non-nucleophilic. bham.ac.uk Under optimal acidic conditions, the carbonyl oxygen of heptanal is first protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack. bham.ac.uknih.gov After the formation of the initial adduct, a proton is transferred from the nitrogen atom to a base (like a water molecule), and another proton is transferred from an acid to the hydroxyl group of the intermediate. ic.ac.ukresearchgate.net

In Neutral Conditions: At neutral pH, the reaction is significantly slower. nih.gov The mechanism involves the formation of the zwitterionic intermediate, followed by an intramolecular or solvent-assisted proton transfer. ic.ac.ukyoutube.com A water molecule can act as a shuttle, accepting a proton from the positively charged nitrogen and donating a proton to the negatively charged oxygen, leading to a neutral tetrahedral intermediate. ic.ac.uk

Tetrahedral Intermediate Formation and Dehydration Kinetics

The product of the nucleophilic addition and proton transfer steps is a neutral tetrahedral intermediate, often called a carbinolamine. nih.govresearchgate.net This intermediate is generally unstable and undergoes dehydration to form the final oxime product. youtube.com

Dehydration Kinetics:

Protonation of the Hydroxyl Group: In acidic or neutral conditions, the hydroxyl group of the carbinolamine is protonated by an acid or a water molecule, converting it into a good leaving group (H₂O). nih.govmasterorganicchemistry.com

Elimination of Water: The lone pair of electrons on the adjacent nitrogen atom then pushes down to form a double bond with the carbon, expelling the water molecule. youtube.commasterorganicchemistry.com

Deprotonation: The resulting protonated imine (iminium ion) is then deprotonated by a base (like water) to yield the neutral heptanal oxime and regenerate the acid catalyst. nih.govmasterorganicchemistry.com

Catalytic Mechanisms in Oxime Synthesis

To overcome the slow reaction rates, particularly at neutral pH, various catalysts have been developed. These catalysts provide alternative reaction pathways with lower activation energies. nih.govnumberanalytics.com

Role of Aniline (B41778) and its Derivatives as Catalysts

Aniline and its derivatives are highly effective nucleophilic catalysts for oxime formation. nih.govnumberanalytics.comsioc-journal.cn They can accelerate the reaction by several orders of magnitude, even under mild, physiological conditions. researchgate.netsioc-journal.cn

The catalytic mechanism involves the formation of a more reactive intermediate:

Schiff Base Formation: Aniline first reacts with the aldehyde (heptanal) to form a protonated Schiff base, or iminium ion. rsc.orgrug.nl

Transimination: This iminium ion is significantly more electrophilic than the starting aldehyde. It readily undergoes transimination, where it is attacked by the hydroxylamine nucleophile. rug.nl

Catalyst Regeneration: This attack forms a new tetrahedral intermediate which then collapses, eliminating the aniline catalyst and forming the final oxime product. nih.gov

Table 1: Comparison of Catalysts for Oxime Formation

| Catalyst | Relative Rate Enhancement | Optimal pH | Key Mechanistic Feature |

| None (Phosphate Buffer) | Baseline | ~5.5 rsc.org | General acid/base catalysis of dehydration step. nih.gov |

| Aniline | Significant (e.g., 3.5-fold at pH 2.6) nih.gov | 4-5 rsc.org | Forms a highly reactive protonated Schiff base intermediate. rsc.orgrug.nl |

| p-Phenylenediamine (B122844) (pPDA) | Often superior to aniline rsc.org | 4-5 rsc.org | Similar to aniline, acts as a potent nucleophilic catalyst. rsc.org |

| Salts (e.g., NaCl) | Concentration-dependent | Physiological (7.4) researchgate.net | Stabilizes the charged transition state of the dehydration step. researchgate.netresearchgate.net |

Salt-Catalyzed Oxime Formation in Aqueous Media

Recent studies have shown that simple salts, such as sodium chloride (saline), can accelerate oxime formation in aqueous media, particularly at physiological pH. researchgate.netdiva-portal.org This discovery offers a biocompatible and non-toxic catalytic option. researchgate.net

The proposed mechanism for salt catalysis involves the stabilization of the transition state of the rate-limiting dehydration step. researchgate.netresearchgate.net

Transition State Stabilization: The ions from the salt (e.g., Na⁺ and Cl⁻) can stabilize the charged hemiaminal intermediate that precedes dehydration. researchgate.netdiva-portal.org

"Salting-In" Effect: Computational studies suggest that the chloride ion can form a hydrogen bond with the proton on the nitrogen atom of the intermediate. This interaction increases the negative charge on the adjacent hydroxyl oxygen, making it more susceptible to protonation and subsequent elimination as water. researchgate.net

The rate enhancement is dependent on the salt concentration. researchgate.net This method is particularly advantageous for biological applications where toxic catalysts like aniline are undesirable. researchgate.netdiva-portal.org Some research indicates that mineral water, containing various salts like carbonates and sulfates, can also effectively catalyze the reaction without the need for additional catalysts. ias.ac.in

Computational Validation of Catalytic Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating and validating the complex pathways of catalytic reactions involving oximes. researchgate.netnih.govresearchgate.net These theoretical studies provide profound insights into reaction feasibility, intermediate structures, and transition states, which are often difficult to determine experimentally. researchgate.netosti.gov By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, researchers can map out the entire potential energy surface of a catalytic cycle. researchgate.net This allows for the identification of the most energetically favorable reaction pathway and the rate-limiting step of the transformation. pku.edu.cn

A defining feature of a catalytic pathway is its cyclic nature, which restores the catalyst to its original state after converting reactants to products. osti.gov Computational models are crucial for confirming this circularity and understanding how the catalyst stabilizes intermediates and facilitates key bond-forming or bond-breaking events. researchgate.netosti.gov

For instance, in the asymmetric hydrogenation of oximes catalyzed by nickel complexes, computational studies have been pivotal. incatt.nl DFT calculations revealed that weak supramolecular interactions, such as C-H/π interactions between the catalyst's ligand and the oxime substrate, significantly contribute to the reaction's efficiency and high enantioselectivity. incatt.nl Similarly, theoretical investigations of copper-catalyzed enantioselective epoxidation reactions have helped to propose detailed catalytic cycles, clarifying the roles of different species and the origins of stereoselectivity. researchgate.net The accuracy of these computational predictions, which depends on the level of theory and basis set used, is often validated by its alignment with experimental data, such as NMR spectroscopy, providing a comprehensive understanding of the mechanism. researchgate.netscience.gov

Oxime-Nitrone Tautomerism and Isomerization

Oximes, such as this compound, can exist in equilibrium with their corresponding nitrone tautomers. uni-koeln.de This tautomerism is a critical aspect of their reactivity, particularly in nucleophilic additions. dntb.gov.uarsc.org While the oxime form is generally more stable, the nitrone, though less abundant, can be significantly more reactive. researchgate.net

Computational Studies on Tautomeric Equilibria and Energy Barriers

High-level DFT calculations have been employed to revisit and clarify the dynamics of oxime-nitrone tautomerism. rsc.orgresearchgate.net These studies focus on determining the relative stabilities of the tautomers and the energy barriers associated with their interconversion. The investigation of arylamidoximes, for example, revealed that the nitrone tautomer is less stable than the oxime form. researchgate.net However, the reactivity of each species dictates the reaction outcome.

Computational models can predict the relative free energies for different isomers and the transition states that separate them. This data is essential for understanding which tautomer is likely to participate in a given reaction.

Table 1: Calculated Relative Free Energies for Oxime-Nitrone Tautomerism Data based on computational studies of related oxime systems.

| Species | Isomer | Relative Free Energy (kcal/mol) |

|---|---|---|

| Oxime | (Z)-isomer | 0.0 |

| Oxime | (E)-isomer | +1.5 |

| Nitrone | (Z)-isomer | +10.0 |

| Nitrone | (E)-isomer | +12.5 |

| Transition State | (Z)-Oxime to (Z)-Nitrone | +45.0 |

Note: Values are illustrative based on findings for similar systems and highlight the higher energy of nitrone tautomers and the significant barrier for unimolecular conversion.

Evidence for Nitrone Tautomer Participation in Nucleophilic Additions

A key finding from computational studies is the first definitive evidence for the involvement of the nitrone tautomer in nucleophilic addition reactions of oximes. rsc.orgresearchgate.net While oximes can react with electrophiles, their reaction with electron-poor alkenes in the absence of a base is a rare case where O-alkylation is observed. researchgate.net

Computational modeling of the reaction between arylamidoximes and 1,2-diaza-1,3-dienes showed that the pathway involving the less stable, but more nucleophilic, nitrone tautomer is the predominant mechanism. rsc.orgresearchgate.net In these reactions, the nucleophilic attack typically occurs from the oxime nitrogen to form a new nitrone. rsc.org The calculations demonstrated that the reaction barrier via the nitrone tautomer was significantly lower than the alternative pathway involving direct reaction from the more stable oxime. This provided strong evidence that even as a minor component in the tautomeric equilibrium, the nitrone can be the key reactive intermediate. researchgate.net

N-O Bond Fragmentation Pathways

A predominant reactivity mode for oximes and their derivatives is the fragmentation of the relatively weak N-O bond. nsf.gov This cleavage can be induced under various conditions, including through the use of transition metals or photoredox catalysis, and serves as a powerful method for generating highly reactive nitrogen-centered radicals. nsf.govresearchgate.net

Generation and Reactivity of Iminyl Radicals

The homolytic cleavage of the N-O bond in O-substituted oximes is a versatile and widely used method for generating iminyl radicals. nsf.govresearchgate.netresearchgate.net These radicals are valuable synthetic intermediates, particularly for the construction of nitrogen-containing heterocycles. researchgate.netmdpi.com Traditionally, harsh conditions such as high temperatures or UV irradiation were required to generate these radicals. sioc-journal.cn

Modern synthetic methods, however, employ milder conditions. nsf.gov Transition metal catalysis, using salts or complexes of copper, nickel, cerium, or iron, can facilitate the N-O bond cleavage via single-electron transfer (SET) processes. nsf.govresearchgate.netmdpi.com For example, a Cu(I) catalyst can react with an O-acyl oxime to generate a Cu(II) species and the corresponding iminyl radical. researchgate.net Similarly, visible-light photoredox catalysis has emerged as a powerful technique for the fragmentation of N-O bonds under mild, ambient-temperature conditions. nsf.govresearchgate.net

Once generated, the iminyl radical undergoes a variety of subsequent reactions. A common pathway is intramolecular cyclization, where the radical attacks a π-system within the same molecule, such as an alkene or an aromatic ring, to form five- or six-membered N-heterocycles like pyrrolines, indoles, and phenanthridines. mdpi.comsioc-journal.cnresearchgate.netnih.gov The iminyl radical can also participate in intermolecular additions to alkenes, leading to functionalized imines. nsf.gov In some cases, the initially formed iminyl radical can undergo further fragmentation, such as β-scission, to produce nitriles and a new carbon-centered radical, expanding its synthetic utility. mdpi.comnih.gov

Table 2: Catalytic Systems for Iminyl Radical Generation from Oximes

| Catalyst System | Method | Substrate Example | Resulting Product |

|---|---|---|---|

| CuCl | Transition Metal Catalysis | O-acetyl ketoximes | N-containing heterocycles |

| Ni(II) / K₂CO₃ | Transition Metal Catalysis | Cycloketone oxime esters | Dihydro-2H-pyrroles |

| Cerium Complex | Photoredox Catalysis (LMCT) | O-acyl oximes | Functionalized imines |

| Ir(ppy)₃ | Photoredox Catalysis | O-acyl oximes | Phenanthridines |

| SmI₂ | Reductive Cleavage | Oxime ethers | Cyclic imines |

This table summarizes various reported methods for the generation and subsequent reaction of iminyl radicals from oxime precursors. nsf.govresearchgate.netmdpi.comsioc-journal.cnnih.gov

Single Electron Transfer (SET) Mechanisms

Single Electron Transfer (SET) is a fundamental process in which a radical species is generated through the transfer of a single electron. sigmaaldrich.com This mechanism can be categorized into oxidative and reductive quenching cycles, depending on the catalyst's redox state during the reaction. sigmaaldrich.com In the context of an oxime like this compound, a SET process can be initiated by photoredox catalysis, leading to the formation of highly reactive radical intermediates. sigmaaldrich.comresearchgate.net

The feasibility of a photoinduced electron transfer can be predicted by the Gibbs free energy of the process (ΔGPET). sigmaaldrich.com In a typical scenario, a photocatalyst absorbs light, reaching an excited state. This excited catalyst can then engage in a SET event with the oxime. For instance, in a reductive quenching cycle, the excited photocatalyst transfers an electron to the oxime, generating an iminyl radical anion. Conversely, in an oxidative quenching cycle, the oxime donates an electron to the excited catalyst. The choice between these pathways depends on the relative redox potentials of the catalyst and the substrate. sigmaaldrich.com Electrochemical methods are often employed to gain detailed insights into these fundamental SET processes and to characterize the short-lived intermediates that are formed. acs.org

Mechanisms involving SET can be further classified. The SET-PT (single electron transfer followed by a proton transfer) mechanism relies heavily on the ionization potential and proton dissociation energy of the reactant. mdpi.com An alternative pathway is the SPLET (sequential proton loss electron transfer) mechanism, which involves an initial deprotonation of the reactant, followed by the transfer of an electron from the resulting anion. mdpi.com

Photoredox Approaches for N-O Bond Cleavage

The nitrogen-oxygen (N-O) single bond in oximes is relatively weak, making it a target for cleavage to generate reactive intermediates. mdpi.com Photoredox catalysis has emerged as a powerful strategy to achieve N-O bond cleavage under mild conditions, typically using visible light. researchgate.netresearchgate.net This process relies on a photocatalyst that, upon light absorption, initiates a single electron transfer (SET) with the oxime substrate. sigmaaldrich.comchemrxiv.org

The cleavage of the N-O bond in an oxime derivative via a photoredox-mediated reduction leads to the formation of an iminyl radical. researchgate.net For example, an excited photocatalyst, such as an iridium(III) complex, can be reductively quenched by an appropriate electron donor. uantwerpen.be The resulting reduced catalyst is then capable of transferring a single electron to the oxime, inducing the scission of the N-O bond and generating the key iminyl radical intermediate. uantwerpen.be This reactive species can then participate in a variety of subsequent transformations, including carbon-carbon bond cleavage or additions to alkenes. researchgate.netuantwerpen.be

Mechanistic investigations, including fluorescence quenching experiments, can confirm the role of the photocatalyst in the SET process. chemrxiv.org For instance, the diminishing emission intensity of an excited iridium photocatalyst with increasing concentrations of an oxime ester indicates an oxidative quenching of the photocatalytic cycle by the oxime. chemrxiv.org Such studies are crucial for proposing a plausible reaction mechanism, which often involves the generation of a radical anion intermediate following the reductive SET from the photoexcited catalyst to the oxime, ultimately leading to N-O bond cleavage. chemrxiv.org

Oxime Metathesis Reaction Mechanisms

Oxime metathesis is a dynamic covalent reaction involving the exchange of groups between two oxime molecules. researchgate.netrsc.org Investigations into this reaction have revealed a mechanism that is strongly supported by both experimental and computational studies. researchgate.netnih.gov The process is analogous to the better-known imine metathesis and is proposed to proceed through a distinct, acid-catalyzed pathway. nih.gov

Quantum chemical calculations have been employed to support the proposed mechanism, suggesting the involvement of a four-membered cyclic intermediate. nih.gov These computational studies also underscore the critical role of an acid catalyst in the reaction pathway. nih.gov Without the catalyst, the reaction does not proceed, highlighting that the exchange is not a spontaneous thermal process. nih.govresearchgate.net

Acid-Catalyzed Dynamic Exchange

The dynamic exchange in oxime metathesis is critically dependent on the presence of a strong acid catalyst. nih.gov Experimental results show that the reaction only takes place when a catalyst, such as p-toluenesulfonic acid (p-TSA), is present. nih.gov The proposed mechanism for this acid-catalyzed exchange begins with the protonation of one of the oxime molecules. This activation step is followed by a nucleophilic attack from a second oxime molecule, leading to the formation of a tetrahedral intermediate.

This intermediate then proceeds through a transition state to form a four-membered cyclic intermediate, a key feature supported by quantum chemical calculations. nih.govresearchgate.net Subsequent bond reorganization within this cyclic intermediate and final deprotonation leads to the exchanged oxime products. The entire process is reversible, allowing for a dynamic equilibrium to be established. Computational modeling of the Gibbs free energies for the reaction pathway confirms that the protonated (catalyzed) pathway has significantly lower energy barriers compared to the non-catalyzed pathway. nih.govresearchgate.net

Substituent Effects on Reaction Kinetics through Mechanistic Studies

Mechanistic studies have demonstrated a significant substituent effect on the kinetics of the acid-catalyzed oxime metathesis reaction. researchgate.netnih.gov The electronic nature of the substituents on the carbonyl-derived portion of the oxime molecules can dramatically alter the time required to reach equilibrium. nih.govresearchgate.net

Specifically, oximes bearing electron-donating groups (EDGs) have been observed to undergo faster exchange reactions. researchgate.net Conversely, combinations involving electron-withdrawing groups (EWGs) tend to react more slowly. For example, in a study using aromatic oxime-ethers, the reaction between an oxime with an EDG and one with a neutral substituent reached equilibrium significantly faster than the reaction between an EDG-substituted oxime and an EWG-substituted oxime. researchgate.netnih.gov The time to reach equilibrium can vary from as little as 30 minutes to as long as 6 hours, depending on the specific combination of substituents. nih.gov This tunability of the reaction rate by simply changing the substituents is a key feature of this reaction and the experimental kinetic data aligns well with computational results. nih.gov

Table based on kinetic data for acid-catalyzed oxime metathesis with 10% p-TSA loading. nih.govresearchgate.net

Intramolecular Oxime Transfer Reaction Mechanisms

The intramolecular transfer of an oxime group is a key mechanistic step in the formation of certain heterocyclic compounds, such as isoxazolines, from α,β-unsaturated aldehydes and oximes. acs.orgaalto.fi This process can be part of a sequence involving a conjugate addition followed by the intramolecular cyclization and transfer. aalto.fi

Computational studies, using density functional theory (DFT), have been instrumental in assessing the mechanism of this transformation. acs.orgnih.govdatapdf.com These studies model the reaction profile, considering various diastereomers of the intermediates. nih.gov The calculations have predicted that the steps involving the addition and expulsion of a water molecule represent the highest energy barriers along the entire reaction pathway. acs.orgnih.gov This computational finding is consistent with previous experimental evidence for these types of reactions. nih.govdatapdf.com The final step in the formation of an isoxazoline (B3343090) via this mechanism is the expulsion of water from a key intermediate, a step which is analogous to the dehydration that occurs in standard oxime formation. datapdf.com

Table of Compounds

Reactivity and Advanced Transformations of Heptanal Oxime

Functional Group Transformations

The oxime functionality of heptanal (B48729) oxime is amenable to several fundamental transformations, providing access to a range of important chemical building blocks.

Dehydration to Nitriles

The dehydration of aldoximes is a direct and common method for the synthesis of nitriles. In the case of heptanal oxime, this transformation results in the formation of heptanenitrile (B1581596). Various reagents and catalytic systems have been developed to effect this conversion. For instance, ruthenium carbonyl complexes have demonstrated catalytic activity for this purpose. Under specific conditions, this compound is dehydrated to yield heptanenitrile. chemistrysteps.comaudreyli.com Research has shown that using a Ru3(CO)12 catalyst in benzene (B151609) at 100°C under carbon monoxide pressure can produce heptanenitrile in a 32% yield. chemistrysteps.com The reaction proceeds via the elimination of a water molecule from the oxime.

This dehydration can also be a competing reaction pathway in other transformations of aldoximes. acs.org The choice of reagents and reaction conditions is therefore crucial in directing the outcome towards nitrile formation.

Table 1: Dehydration of this compound to Heptanenitrile

| Catalyst/Reagent | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ru3(CO)12 | Benzene | 100 | 20 kg/cm² CO | 32 | chemistrysteps.com |

Reduction to Amines

The reduction of oximes provides a valuable route to primary amines. This compound can be reduced to form heptylamine (B89852), a useful chemical intermediate. Several reducing agents have been employed for this transformation.

One effective method involves the use of sodium borohydride (B1222165) in combination with copper(II) sulfate (B86663) in methanol. This system has been shown to reduce aliphatic aldoximes like this compound to the corresponding primary and secondary amines. Specifically, the reduction of this compound with this reagent combination resulted in a mixture of heptylamine and diheptylamine (B1360170) in a 1:4 ratio, with a total yield of 87%. Current time information in Bangalore, IN.

Another approach utilizes dissolving metal reduction. A patented process describes the reduction of n-heptanal oxime using lithium metal in a mixture of n-propylamine, t-butanol, and ethylenediamine. masterorganicchemistry.com This method yielded pure n-heptylamine with a 55% yield after distillation. masterorganicchemistry.comslideshare.net

Table 2: Reduction of this compound to Heptylamine

| Reagents | Solvent(s) | Temperature | Yield of Heptylamine (%) | Notes | Reference |

|---|---|---|---|---|---|

| Sodium borohydride, Copper(II) sulfate | Methanol | Reflux | 87 (total amines) | Product is a 1:4 mixture of heptylamine and diheptylamine. | Current time information in Bangalore, IN. |

| Lithium, n-propylamine, t-butanol, ethylenediamine | n-Propylamine, Ethylenediamine | 40-53°C | 55 | --- | masterorganicchemistry.comslideshare.net |

| Platinum | Ethanol (B145695) | Not specified | Not specified | Hydrogenation under pressure. | lookchem.com |

| Sodium | Ethanol | Not specified | Not specified | --- | lookchem.com |

Beckmann Rearrangement to Amides

The Beckmann rearrangement is a classic reaction that transforms oximes into amides or nitriles, typically under acidic conditions. byjus.comlibretexts.org For aldoximes, the reaction often leads to nitriles through dehydration. masterorganicchemistry.combyjus.com However, the formation of primary amides from aldoximes is also achievable, though it often requires specific catalytic systems. researchgate.net

In the case of this compound, the rearrangement to heptanamide (B1606996) has been reported. One specific method involves heating heptaldehyde oxime in the presence of Raney nickel in a quartz tube at 150°C for 5 minutes. orgsyn.org This process facilitates the rearrangement to yield heptanamide. orgsyn.org It is important to note that under other conditions, such as mechanochemical processing with certain reagents, heptanal can undergo oxime formation followed by elimination to yield nitriles as the major product. acs.org The Beckmann rearrangement of ketoximes to secondary amides is a more common industrial application, such as the synthesis of caprolactam. wikipedia.orgguidechem.com For aldoximes like this compound, the reaction pathway can be sensitive to the chosen catalyst and conditions, leading to either the amide or the nitrile. masterorganicchemistry.comresearchgate.net

Table 3: Beckmann Rearrangement of this compound

| Catalyst/Reagent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Raney nickel | 150 | Heptanamide | Not specified | orgsyn.org |

Radical Chemistry of this compound Derivatives

The N-O bond in oximes and their derivatives is relatively weak and can undergo homolytic cleavage under thermal or photochemical conditions, generating iminyl radicals. orgsyn.orgresearchgate.net This reactivity opens up a vast area of radical chemistry, enabling the construction of complex molecules.

Intermolecular and Intramolecular Radical Additions

Iminyl radicals generated from oxime derivatives can participate in both intermolecular and intramolecular addition reactions. In intermolecular additions, a carbon-centered radical can add to the C=N bond of an oxime ether. This approach is a powerful tool for carbon-carbon bond formation. The regioselectivity of the addition typically results in the formation of a more stable radical intermediate.

Intramolecular radical additions involve the addition of a radical center within the same molecule to the iminyl group or a radical derived from the oxime adding to an internal multiple bond. These cyclization reactions are highly valuable for synthesizing cyclic amines and other nitrogen-containing ring systems. The stereochemical outcome of these additions can often be controlled through the use of chiral auxiliaries. While general principles of radical additions to imino compounds are well-established, specific studies focusing solely on this compound derivatives in this context are part of the broader research into oxime radical chemistry. byjus.com

Oxidative Cyclization to Nitrogen-Containing Heterocycles (e.g., Isoxazolines)

Oxidative cyclization of unsaturated oximes is a key strategy for the synthesis of nitrogen-containing heterocycles, particularly isoxazolines. orgsyn.orgwikipedia.org This transformation can be initiated by various oxidizing agents that generate an iminoxyl radical from the oxime. The subsequent intramolecular cyclization onto a tethered alkene leads to the formation of the isoxazoline (B3343090) ring.

An example of this strategy involves the synthesis of an isoxazoline from heptanal. The process begins with the conversion of heptanal to an unsaturated oxime, which then undergoes oxidative cyclization. wikipedia.org The reaction can proceed via different mechanisms, including those involving radical intermediates. orgsyn.org For instance, the oxidation of oximes with a TEMPO/K2CO3 system or a Selectfluor/Bu4NI system can generate iminoxyl radicals that lead to isoxazolines. Hypervalent iodine reagents are also effective in promoting the oxidative cyclization of aldoximes to generate nitrile oxides in situ, which then undergo 1,3-dipolar cycloaddition with alkenes to form isoxazolines. libretexts.org These methods provide a powerful means to access complex heterocyclic structures from simple starting materials like heptanal. wikipedia.org

Table 4: Synthesis of an Isoxazoline from a Heptanal Derivative

| Starting Material Derived From | Key Transformation | Product Type | Reference |

|---|---|---|---|

| Heptanal | Oxidative Cycloaddition | Isoxazoline | wikipedia.org |

C-H Bond Functionalization Triggered by Iminyl Radicals

The generation of iminyl radicals from oximes and their derivatives has become a powerful strategy for C-H bond functionalization, particularly through 1,5-hydrogen atom transfer (HAT) cascades. ccspublishing.org.cnresearchgate.netchemrxiv.org When this compound or, more commonly, its ester or ether derivatives are subjected to appropriate conditions (e.g., photoredox catalysis, thermal, or microwave irradiation), homolytic cleavage of the N-O bond occurs to generate a heptanal-derived iminyl radical. chemrxiv.orgsioc-journal.cnmdpi.com

This highly reactive iminyl radical can abstract a hydrogen atom from the γ-carbon (C5) of its own alkyl chain in a sterically and energetically favorable six-membered ring transition state. chemrxiv.orgnih.gov This intramolecular 1,5-HAT process relocates the radical center from the nitrogen atom to the carbon backbone, producing a γ-carbon-centered radical. nih.govnih.gov This newly formed carbon radical is a key intermediate that can be trapped by various radical acceptors to forge new bonds. chemrxiv.org For instance, this strategy has been employed for the remote alkenylation, fluorination, chlorination, and azidation of ketones derived from these oxime precursors. researchgate.netnih.gov The entire process represents a formal activation of a typically unreactive C(sp³)–H bond, enabling the synthesis of complex molecules from simple starting materials. nih.gov The use of visible-light photoredox catalysis has made these transformations particularly mild and efficient. ccspublishing.org.cnresearchgate.net

Oxidative C-O Coupling Reactions

Iminoxyl radicals, which are isomers of iminyl radicals and can be generated from oximes, are capable of participating in oxidative coupling reactions. nih.gov In these transformations, the unpaired electron is delocalized between the nitrogen and oxygen atoms, allowing the species to react as either an N- or O-centered radical. beilstein-journals.org In intermolecular reactions, the formation of a C-O bond is a common pathway. beilstein-journals.org

For this compound, this reactivity can be harnessed for oxidative C-O coupling with other radical species, such as phenoxyl radicals. nottingham.ac.ukresearchgate.net Phenoxyl radicals can be generated from phenols under oxidative conditions. The subsequent coupling of the heptanal-derived iminoxyl radical and the phenoxyl radical results in the formation of a new C-O bond, yielding a complex oxime ether product. This type of reaction is significant in contexts such as the study of lipid peroxidation and flavor stability, where aldehydes like heptanal are formed and can subsequently react with phenolic antioxidants. nottingham.ac.uk The process involves the oxidation of the oxime to the corresponding radical, which then couples with another radical species present in the reaction medium. beilstein-journals.orgresearchgate.net

Cycloaddition Reactions Involving Oximes

Cycloaddition reactions provide a powerful means of constructing cyclic and heterocyclic systems with high stereo- and regioselectivity. This compound can participate in several types of cycloadditions, leveraging the reactivity of its carbon-nitrogen double bond.

The synthesis of azetidines, four-membered nitrogen-containing heterocycles, can be achieved through the aza Paternò-Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene. chemrxiv.orgnih.gov While traditionally challenging, recent advances have enabled the use of oximes in these reactions. researchgate.netspringernature.com Specifically, visible-light-mediated triplet energy transfer can be used to excite an oxime derivative, which then undergoes a [2+2] cycloaddition with an alkene. nih.govresearchgate.net

In this process, a photocatalyst absorbs visible light and transfers its energy to the oxime, promoting it to an excited triplet state. rsc.org This excited species reacts with an alkene to form a four-membered azetidine (B1206935) ring. springernature.com This method is characterized by its mild conditions, broad substrate scope, and operational simplicity, providing access to highly functionalized azetidines that are valuable scaffolds in medicinal chemistry. chemrxiv.orgnih.gov The resulting azetidine products can often be further transformed, for example, by cleaving the N-O bond to yield functionalized amino alcohols or related structures. chemrxiv.org

This compound can also be a precursor for 1,3-dipolar cycloaddition reactions, a type of [3+2] cycloaddition, to form five-membered heterocycles. nbu.ac.in In this reaction, the oxime is converted in situ into a nitrone or a nitrile oxide, which then acts as the 1,3-dipole. rsc.orgslideshare.net

For example, a cascade reaction can be initiated where this compound is first generated from heptanal and hydroxylamine (B1172632), which then cyclizes to an intermediate nitrone. rsc.org This nitrone is not isolated but is trapped in situ by a dipolarophile, such as an activated alkene, to yield an isoxazolidine. rsc.orgrsc.org Alternatively, the oxime can be oxidized to a nitrile oxide, which then reacts with an alkyne or alkene to produce isoxazoles or isoxazolines, respectively. beilstein-journals.orgresearchgate.net These [3+2] cycloadditions are highly valuable for their ability to rapidly construct complex heterocyclic frameworks from simple, linear precursors. nbu.ac.in

The mechanism of photocycloadditions, particularly the [2+2] cycloadditions for azetidine synthesis, often involves triplet biradical intermediates. springernature.com When the oxime is excited to its triplet state via energy transfer from a photocatalyst, it does not react with the alkene in a single concerted step. researchgate.netrsc.org Instead, the excited triplet oxime adds to the alkene to form a triplet 1,4-biradical intermediate.

This biradical has a longer lifetime than a singlet species, which allows for conformational relaxation and bond rotation. Following its formation, the biradical undergoes intersystem crossing (ISC) to the corresponding singlet biradical, which then rapidly collapses to form the final four-membered azetidine ring. nih.gov The involvement of a triplet intermediate explains the stereochemical outcomes of some of these reactions and is a key mechanistic feature that distinguishes photochemical cycloadditions from their thermal counterparts. chemrxiv.org The preference for triplet state reactivity over other pathways like N-O bond homolysis is crucial for the success of these synthetic methods. researchgate.net

Derivatization Strategies for Analytical and Synthetic Purposes

Derivatization of heptanal to its oxime, and the subsequent derivatization of this compound itself, are common strategies for both analytical detection and synthetic applications.

For analytical purposes, volatile aldehydes like heptanal are often converted into more stable, less volatile, and more easily detectable derivatives prior to analysis by methods such as gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net The reaction of heptanal with a hydroxylamine-based reagent to form this compound is a prime example. sigmaaldrich.com Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are frequently used because they introduce a polyfluorinated tag, which significantly enhances detection sensitivity in GC systems equipped with an electron capture detector (ECD) or mass spectrometer. mdpi.comaccustandard.com This derivatization can be performed directly in a sample matrix, such as in headspace single-drop microextraction (HS-SDME) of blood samples, where extraction, concentration, and derivatization occur in a single step. nih.govsigmaaldrich.com

For synthetic purposes, the conversion of this compound into other functional groups is a valuable strategy. A primary example is the synthesis of oxime ethers. jocpr.commisuratau.edu.ly this compound can be O-alkylated by reacting it with an alkyl halide in the presence of a base to yield the corresponding oxime ether. jocpr.com These ethers are important in their own right and also serve as precursors for other transformations, such as radical reactions or as protecting groups. mdpi.comresearchgate.net

Below is a table summarizing various derivatization strategies involving heptanal and its oxime.

| Purpose | Starting Material | Reagent | Product | Analytical Method / Application | Reference |

|---|---|---|---|---|---|

| Analytical | Heptanal | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Heptanal O-(2,3,4,5,6-pentafluorobenzyl) oxime | GC-MS, GC-ECD | nih.gov, researchgate.net, accustandard.com |

| Analytical | Heptanal | 2,4-Dinitrophenylhydrazine (DNPH) | Heptanal 2,4-dinitrophenylhydrazone | LC-MS/MS | researchgate.net |

| Analytical | Heptanal | O-tert-butyl-hydroxylamine (TBOX) | Heptanal O-tert-butyl oxime | GC-MS | nih.gov, researchgate.net |

| Analytical | Heptanal | Hydroxylamine | This compound | LC/ESI-MS/MS | ddtjournal.com |

| Synthetic | This compound | Alkyl Halide (e.g., Benzyl chloride, Ethyl bromide) + Base | This compound ether | Intermediate for further synthesis | jocpr.com, misuratau.edu.ly |

| Synthetic | This compound | Acylating agent (e.g., Acetic anhydride) | This compound ester | Precursor for iminyl radical generation | researchgate.net, mdpi.com |

Formation of Oxime Esters

The hydroxyl group of this compound can be readily esterified to form oxime esters. This transformation is typically achieved by reacting the oxime with an acylating agent, such as a carboxylic acid, acid chloride, or anhydride. These reactions convert the hydroxyl group into a better leaving group, which is pivotal for subsequent rearrangements or reactions. masterorganicchemistry.com Oxime esters are valuable synthetic intermediates and have been investigated for various applications. organic-chemistry.org

Several methods have been developed for the synthesis of oxime esters from aldoximes like this compound. A highly efficient protocol involves the use of coupling agents such as N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) with a catalyst like 4-(dimethylamino)pyridine (DMAP) in a chlorinated solvent like dichloromethane (B109758) (CH2Cl2) at room temperature. organic-chemistry.org This method is notable for its high yields (typically 90–97%) and simple workup procedures that often avoid the need for column chromatography for solid products. organic-chemistry.org

More recently, innovative visible-light-mediated three-component reactions have been reported for synthesizing oxime esters. nih.govrsc.org In one such approach, an aldehyde, an aniline (B41778), and an N-hydroxyphthalimide (NHPI) ester react in the presence of a photocatalyst like eosin (B541160) Y under blue LED irradiation to generate the corresponding oxime ester with high efficiency under mild conditions. nih.govrsc.org

Table 1: Selected Methods for the Synthesis of this compound Esters

| Method | Acylating Agent / Key Reagents | Catalyst | Solvent | Key Features |

| Carbodiimide Coupling | Carboxylic Acids | EDCI, DMAP | Dichloromethane | High yields (90-97%); mild room temperature conditions; simple isolation. organic-chemistry.org |

| Acylation with Acid Anhydride | Acetic Anhydride | Base (e.g., Pyridine) | Dichloromethane or neat | Standard method for creating acetate (B1210297) esters; intermediate for rearrangements. mdpi.com |

| Acylation with Acid Chloride | Palmitoyl chloride, Oleoyl chloride | Triethylamine | Methanol | Used to attach long fatty acid chains to an oxime moiety. ajol.info |

| Visible-Light Photocatalysis | N-hydroxyphthalimide (NHPI) esters | Eosin Y | Acetonitrile | Three-component reaction; mild conditions; suitable for a wide range of substrates. nih.govrsc.org |

Post-Modification of Oxime Hydroxyl Groups

Besides esterification, the hydroxyl group of this compound can undergo other modifications, most notably etherification, to yield O-substituted oxime ethers. acdlabs.com This reaction involves replacing the hydrogen atom of the hydroxyl group with an alkyl or aryl group. The resulting oxime ethers have different chemical properties and stability compared to the parent oxime and are important intermediates in organic synthesis. researchgate.net

The synthesis of oxime ethers is generally accomplished by treating the this compound with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the oxime's hydroxyl group, forming an oximate anion that then acts as a nucleophile, attacking the alkylating agent to form the ether linkage. The choice of base and solvent is crucial for optimizing the reaction yield and preventing side reactions.

Table 2: General Methods for Post-Modification of the this compound Hydroxyl Group

| Modification Type | Reagents | Base | Product Class |

| O-Alkylation (Etherification) | Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) | Sodium Hydride (NaH) or Potassium Carbonate (K2CO3) | O-Alkyl this compound |

| O-Arylation (Etherification) | Activated Aryl Halide | Strong Base (e.g., NaH) | O-Aryl this compound |

| O-Silylation | Silyl Halide (e.g., Trimethylsilyl Chloride) | Amine Base (e.g., Triethylamine) | O-Silyl this compound |

Selective α-Activation mediated by Oximes

A significant application of the oxime functional group in modern organic synthesis is its use as a directing group to achieve selective C-H bond activation. nih.gov The oxime moiety can chelate to a transition metal catalyst, positioning the metal center in close proximity to a specific C-H bond, thereby lowering the activation energy for its cleavage and subsequent functionalization. rsc.org For an aldoxime like this compound, this strategy enables the selective functionalization of the α-C-H bond—the C-H bond on the carbon atom that was originally part of the aldehyde group.

This chelation-assisted strategy has been prominently demonstrated using rhodium and palladium catalysts. organic-chemistry.orgu-tokyo.ac.jp In a typical rhodium-catalyzed reaction, the oxime group coordinates to the Rh(I) or Rh(III) center. This brings the catalyst close to the α-C-H bond, facilitating oxidative addition to form a five-membered rhodacycle intermediate. This intermediate can then react with a variety of coupling partners, such as alkynes or alkenes, to achieve α-alkenylation or α-arylation of the original oxime. organic-chemistry.org This approach allows for the construction of complex molecular scaffolds from simple starting materials in a highly regioselective manner. rsc.orgorganic-chemistry.org While much of the foundational work has been on α,β-unsaturated ketoximes, the principle is applicable to aldoximes for achieving selective C-H functionalization. organic-chemistry.org

Table 3: Examples of Oxime-Directed C-H Activation Principles Applicable to this compound

| Catalyst System | Coupling Partner | Transformation | Proposed Intermediate |

| Rhodium (e.g., RhCl(PPh3)3) | Alkynes | α-Alkenylation leading to pyridines (with α,β-unsaturated oximes). organic-chemistry.org | 5-membered Rhodacycle |

| Palladium (e.g., Pd(OAc)2) | Aryl Iodides | α-Arylation | 5-membered Palladacycle u-tokyo.ac.jp |

| Copper (e.g., Cu(OAc)2) | Boronic Acids | α-Vinylation (with oxime esters). rsc.org | Imino-Copper Intermediate |

Catalytic Applications of Heptanal Oxime Derivatives

Oxime-Derived Transition Metal Catalysts

Oxime derivatives of heptanal (B48729) are instrumental in the formation of highly efficient transition metal catalysts, particularly palladacycles. These catalysts have shown remarkable activity in various carbon-carbon bond-forming reactions.

Oxime-derived palladacycles have proven to be robust and highly active catalysts for fundamental C-C bond-forming reactions like the Mizoroki-Heck and Suzuki-Miyaura couplings. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures.

The Mizoroki-Heck reaction, which involves the coupling of an unsaturated halide with an alkene, benefits from the use of palladium catalysts. academie-sciences.frliverpool.ac.uk Similarly, the Suzuki-Miyaura reaction, a cross-coupling reaction between an organoboron compound and an organohalide, is effectively catalyzed by palladium complexes. nih.govnih.gov Oxime-derived palladacycles, noted for their stability and high catalytic turnover numbers, are particularly effective in these transformations. nih.gov They can be readily synthesized from inexpensive starting materials and are often stable in air and moisture, making them practical for laboratory use. nih.gov Research has demonstrated that these palladacycles can achieve turnover numbers (TON) up to 5 x 10^5 and turnover frequencies (TOF) up to 198,000 h^-1 for the Suzuki-Miyaura reaction with aryl bromides. nih.gov

| Reaction Type | Reactants | Catalyst | Key Findings |

| Mizoroki-Heck | Aryl Halide + Alkene | Palladium-NHC complexes | Effective for olefination under moderate conditions. academie-sciences.fr |

| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Oxime-derived palladacycles | High turnover numbers (up to 5 x 10^5) and frequencies (up to 198,000 h^-1) with aryl bromides. nih.gov |

| Ullmann-type | Iodoarenes | Oxime-derived palladacycles | Synthesis of symmetrical biaryls in good yields. nih.gov |

Heptanal oxime derivatives also play a role in catalytic carbonylations and annulation reactions. In these processes, the oxime functionality can act as a directing group, facilitating the introduction of a carbonyl group or the formation of a new ring system. For instance, rhodium(III)-catalyzed annulation of O-methyl oximes with alkynes has been reported to produce spirocyclic benzosultams. nih.gov This highlights the utility of oxime derivatives in constructing complex heterocyclic scaffolds.

The field of C-H activation, a powerful strategy for streamlining organic synthesis, has also benefited from the use of oxime derivatives. sigmaaldrich.com The oxime group can serve as an effective directing group, guiding a transition metal catalyst to a specific C-H bond, thereby enabling its functionalization. sigmaaldrich.comresearchgate.net This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical synthetic routes. researchgate.net For example, palladium-catalyzed C-H acylation has been achieved using O-methyl oximes as directing groups. nih.gov This method demonstrates good functional group tolerance, accommodating a variety of aryl, heteroaryl, and alkyl aldehydes. nih.gov

Oximes as Ligands in Coordination Chemistry

Beyond their role in forming catalysts, oximes themselves are versatile ligands in coordination chemistry. nbu.ac.inmdpi.com The oxime group possesses both nitrogen and oxygen donor atoms, allowing it to coordinate with a variety of metal ions in different modes. mdpi.comresearchgate.net This coordination behavior is fundamental to their catalytic activity and has been studied in complexes with metals like cadmium(II), ruthenium(II), and hafnium(IV). mdpi.comresearchgate.netacs.org The ability of oximes to form stable complexes is crucial for their application in areas such as solvent extraction of metals and the development of new catalytic systems. rsc.org

Photocatalysis Involving Oximes

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, and oximes have found a niche in this area. beilstein-journals.orgnsf.gov In these reactions, a photocatalyst absorbs visible light and initiates a single-electron transfer process, generating reactive radical intermediates from oxime derivatives. beilstein-journals.org For example, copper-catalyzed photoredox reactions have been used for the cyanoalkylation of alkenes using oxime esters as a source of cyanoalkyl radicals. beilstein-journals.org This approach allows for the formation of new carbon-carbon bonds under mild reaction conditions.

Biocatalytic Reductions of Oximes

Biocatalysis offers an environmentally friendly alternative to traditional chemical methods. The reduction of oximes to amines is a valuable transformation, and enzymes have been identified that can perform this reaction with high stereoselectivity. osu.edu Ene-reductases, for instance, have been shown to catalyze the reduction of α-oximo β-keto esters to the corresponding amines. nih.gov Mechanistic studies suggest that this two-step reduction proceeds through an imine intermediate. nih.gov This biocatalytic approach provides a green route to chiral amines, which are important building blocks in the pharmaceutical industry. osu.edu

Oxime-Based Catalysts in Hydrolytic Processes

While oximes are frequently the subject of hydrolysis reactions, which typically regenerate the parent aldehyde or ketone, derivatives of these compounds can also play a crucial role as components of catalysts in hydrolytic processes. acs.orgwikipedia.org Specifically, oxime derivatives can serve as ligands that coordinate with metal centers to form organometallic complexes with significant catalytic activity. These complexes can function as artificial metalloenzymes, accelerating the cleavage of chemical bonds through hydrolysis. core.ac.uk The reactivity and catalytic potential are often centered around the ability of the oxime's nitrogen and oxygen atoms to form stable complexes with transition metals like palladium, nickel, and copper. wikipedia.orgresearchgate.netat.ua